molecular formula C23H31N5O4 B601381 9-Defluoro-9-(4-methyl-1-piperazinyl) Levofloxacin CAS No. 1329833-82-0

9-Defluoro-9-(4-methyl-1-piperazinyl) Levofloxacin

Cat. No.: B601381
CAS No.: 1329833-82-0
M. Wt: 441.53
InChI Key:
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Description

9-Defluoro-9-(4-methyl-1-piperazinyl) Levofloxacin: is a nonfluorinated analog of Levofloxacin, a broad-spectrum antibiotic belonging to the fluoroquinolone class. This compound is characterized by the absence of a fluorine atom at the ninth position, which differentiates it from its parent compound, Levofloxacin .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Defluoro-9-(4-methyl-1-piperazinyl) Levofloxacin typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 9-Defluoro-9-(4-methyl-1-piperazinyl) Levofloxacin is similar to that of Levofloxacin but with some differences due to the absence of the fluorine atom. It inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. The defluorination may affect the binding affinity and overall antibacterial activity.

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

(2S)-2-methyl-6,7-bis(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O4/c1-15-14-32-22-19-16(21(29)17(23(30)31)13-28(15)19)12-18(26-8-4-24(2)5-9-26)20(22)27-10-6-25(3)7-11-27/h12-13,15H,4-11,14H2,1-3H3,(H,30,31)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWSLQLSKDDWMBP-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)N5CCN(CC5)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)N5CCN(CC5)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747435
Record name (3S)-3-Methyl-9,10-bis(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1329833-82-0
Record name (3S)-3-Methyl-9,10-bis(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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